REACTION_CXSMILES
|
[OH-].C[N+](C)(C)C.[OH-].[Na+].CC(C1C=CC(O)=CC=1)(C1C=CC(O)=CC=1)C.[C:26]([C:30]1[CH:36]=[C:35]([OH:37])[CH:34]=[CH:33][C:31]=1[OH:32])([CH3:29])([CH3:28])[CH3:27]>>[C:26]([C:30]1[CH:36]=[C:35]([OH:37])[CH:34]=[CH:33][C:31]=1[OH:32])([CH3:29])([CH3:27])[CH3:28] |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].C[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5e-05 mol
|
Type
|
reactant
|
Smiles
|
[OH-].C[N+](C)(C)C
|
Name
|
|
Quantity
|
4e-06 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
BPA TBHQ
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O.C(C)(C)(C)C1=C(O)C=CC(=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.7e-05 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
BPA TBHQ
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O.C(C)(C)(C)C1=C(O)C=CC(=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Also added to the reactor
|
Type
|
CUSTOM
|
Details
|
The reactor was then evacuated
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen three times
|
Type
|
CUSTOM
|
Details
|
to remove residual oxygen
|
Type
|
CUSTOM
|
Details
|
react the mixture
|
Type
|
TEMPERATURE
|
Details
|
After approximately 4 hr 15 min from the start of heating (of the reactor tank), the reactor
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the molten reaction mixture
|
Type
|
CUSTOM
|
Details
|
was fed through a 170° C.
|
Type
|
TEMPERATURE
|
Details
|
heat feed-line into an extruder at a rate of about 10 kg/h
|
Type
|
CUSTOM
|
Details
|
15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The extruder was equipped with five forward vacuum vents and one back-vent
|
Type
|
CUSTOM
|
Details
|
The methyl salicylate byproduct is removed via devolatilization through these vents
|
Type
|
CUSTOM
|
Details
|
at a temperature of 270° C.
|
Type
|
CUSTOM
|
Details
|
at a temperature of 280° C
|
Type
|
CUSTOM
|
Details
|
The polymer prepared
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(O)C=CC(=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |